molecular formula C8H12N2O B8066090 (3-methoxy-4-methylphenyl)hydrazine

(3-methoxy-4-methylphenyl)hydrazine

Cat. No. B8066090
M. Wt: 152.19 g/mol
InChI Key: AMMSEPFGEHQNFD-UHFFFAOYSA-N
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Patent
US04806145

Procedure details

A stirred mixture of 100.0 g (0.73 mole) of 4-methyl-3-methoxyaniline in 800 mL of concentrated hydrochloric acid was cooled to -5° C. A solution of 501.5 g (0.73 mole) of sodium nitrite in 250 mL of water was added slowly while maintaining the temperature of the reaction mixture below 0° C. The resultant mixture was stirred at -5° C. for 30 minutes. A cold solution of 330.0 g (1.46 mole) of tin (II) chloride dihydrate in 360 mL of concentrated hydrochloric acid was added over one hour. After complete addition the resultant mixture was allowed to warm to room temperature. A solid precipitate formed and was collected by filtration and stirred in 200 mL of water. This mixture was neutralized with 50% aqueous sodium hydroxide, and extracted with toluene. The extract was dried over anhydrous magnesium sulfate and filtered. The filtrate was evaporated under reduced pressure to yield 58.0 g of 4-methyl-3-methoxyphenylhydrazine as an oil.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
501.5 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
330 g
Type
reactant
Reaction Step Four
Quantity
360 mL
Type
solvent
Reaction Step Four
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][C:3]=1[O:9][CH3:10].[N:11]([O-])=O.[Na+].O.O.[Sn](Cl)Cl>Cl.O>[CH3:1][C:2]1[CH:8]=[CH:7][C:5]([NH:6][NH2:11])=[CH:4][C:3]=1[O:9][CH3:10] |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
CC1=C(C=C(N)C=C1)OC
Name
Quantity
800 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
501.5 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
250 mL
Type
solvent
Smiles
O
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
330 g
Type
reactant
Smiles
O.O.[Sn](Cl)Cl
Name
Quantity
360 mL
Type
solvent
Smiles
Cl
Step Five
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
stirred in 200 mL of water
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature of the reaction mixture below 0° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
CUSTOM
Type
CUSTOM
Details
A solid precipitate formed
FILTRATION
Type
FILTRATION
Details
was collected by filtration
EXTRACTION
Type
EXTRACTION
Details
extracted with toluene
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=C(C=C1)NN)OC
Measurements
Type Value Analysis
AMOUNT: MASS 58 g
YIELD: CALCULATEDPERCENTYIELD 52.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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